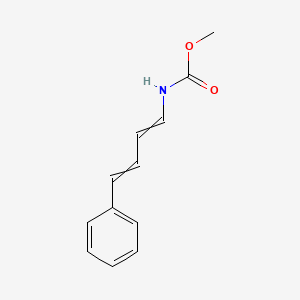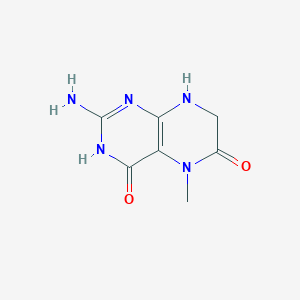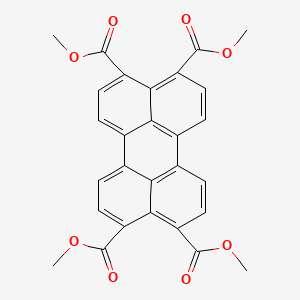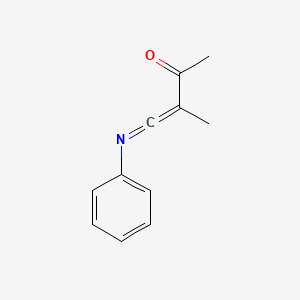
Mancopper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mancopper is a copper-based compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a valuable asset in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mancopper can be synthesized through various methods, including the reaction of copper salts with organic ligands. One common method involves the reaction of copper sulfate with ammonia, resulting in the formation of a deep blue complex. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using copper salts and organic ligands. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like solvent extraction and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Mancopper undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction typically occurs in an aqueous medium at room temperature.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrazine. The reaction conditions may include an inert atmosphere and controlled temperature.
Substitution: Substitution reactions involving this compound often use ligands like ethylenediamine or pyridine.
Major Products Formed: The major products formed from these reactions include various copper complexes with different ligands. These complexes exhibit unique properties and are used in various applications, including catalysis and material science .
Applications De Recherche Scientifique
Mancopper has a wide range of applications in scientific research:
Chemistry: this compound is used as a catalyst in various chemical reactions, including coupling reactions and oxidation processes.
Biology: In biological research, this compound is used to study the role of copper in enzymatic processes and cellular functions.
Industry: In industrial applications, this compound is used in the production of advanced materials, including nanomaterials and coatings.
Mécanisme D'action
Mancopper can be compared with other copper-based compounds, such as copper sulfate and copper nanoparticles. While all these compounds exhibit antimicrobial properties, this compound’s unique structure and reactivity make it particularly effective in certain applications. For example, its ability to form stable complexes with various ligands sets it apart from other copper compounds .
Comparaison Avec Des Composés Similaires
- Copper sulfate
- Copper nanoparticles
- Copper oxide
Mancopper’s versatility and unique properties make it a valuable compound in various fields, from scientific research to industrial applications.
Propriétés
Numéro CAS |
53988-93-5 |
|---|---|
Formule moléculaire |
C8H12CuMnN4S8 |
Poids moléculaire |
539.2 g/mol |
Nom IUPAC |
copper;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/2C4H8N2S4.Cu.Mn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4 |
Clé InChI |
JOXAXMBQVHFGQT-UHFFFAOYSA-J |
SMILES canonique |
C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)








